molecular formula C21H24N2O5 B4237473 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide

1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide

Cat. No. B4237473
M. Wt: 384.4 g/mol
InChI Key: ILBBKOVNTKNKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide, also known as MTPCA, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. MTPCA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide exerts its effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression. By inhibiting the activity of these enzymes and proteins, 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide can modulate various cellular processes and exert its effects.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide also has anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases. Additionally, 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has been shown to have antifungal properties, making it a potential candidate for the development of antifungal drugs.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied for its mechanism of action and physiological effects, making it a well-characterized compound. However, there are also limitations to using 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects may vary depending on the cell line or organism being studied, which can make it difficult to generalize its effects.

Future Directions

There are several potential future directions for research on 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide. One direction could be to further study its anticancer properties and develop it as a potential cancer treatment. Additionally, more research could be done on its anti-inflammatory and antifungal properties to develop it as a potential treatment for various diseases. Furthermore, more research could be done to optimize its synthesis method and improve its solubility in water. Overall, 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide is a promising compound with potential applications in various fields of scientific research.

Scientific Research Applications

1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antifungal properties. 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases. Additionally, 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has been studied for its antifungal properties, making it a potential candidate for the development of antifungal drugs.

properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13-5-7-16(8-6-13)23-12-14(9-19(23)24)21(25)22-15-10-17(26-2)20(28-4)18(11-15)27-3/h5-8,10-11,14H,9,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBBKOVNTKNKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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